A Technical Guide to the Physical and Spectroscopic Properties of 6-Chloro-5-hydroxypyridine-2-carboxylic acid
A Technical Guide to the Physical and Spectroscopic Properties of 6-Chloro-5-hydroxypyridine-2-carboxylic acid
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Context and Significance
6-Chloro-5-hydroxypyridine-2-carboxylic acid is a substituted picolinic acid derivative. Picolinic acid and its analogues are significant scaffolds in medicinal chemistry and materials science, often acting as bidentate chelating agents. The specific substitutions of a chloro group and a hydroxyl group on the pyridine ring impart distinct electronic and steric properties that influence the molecule's reactivity, binding affinity, and overall physical behavior. Understanding these fundamental physical and spectroscopic properties is a critical first step in any research and development endeavor, from designing new synthetic routes to developing novel therapeutic agents or functional materials.
This guide provides a comprehensive overview of the known physical characteristics of 6-Chloro-5-hydroxypyridine-2-carboxylic acid and presents a series of authoritative, step-by-step protocols for their experimental determination and validation. The focus is not merely on the data itself, but on the causality behind the experimental design, ensuring a robust and reproducible characterization workflow.
Molecular and Chemical Identity
A precise understanding of a compound begins with its unequivocal identification. The following table summarizes the key identifiers for 6-Chloro-5-hydroxypyridine-2-carboxylic acid.
| Identifier | Value | Source(s) |
| CAS Number | 341008-96-6 | [1] |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.56 g/mol | |
| Synonyms | 6-chloro-5-hydroxy-2-pyridinecarboxylic acid | |
| InChI Key | XDUHZKSABRITIB-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(C(=O)O)N=C(C=C1O)Cl | |
| Physical Form | Powder |
Core Physical Properties: An Overview
The functional groups of 6-Chloro-5-hydroxypyridine-2-carboxylic acid—a carboxylic acid, a phenolic hydroxyl, and a chlorinated pyridine ring—dictate its physical properties. The presence of both hydrogen-bond donors (-OH, -COOH) and acceptors (N, =O) suggests the potential for strong intermolecular interactions, leading to a high melting point and influencing its solubility profile.
| Property | Value / Expected Value | Experimental Protocol |
| Appearance | Off-white to tan solid/powder. | Section 4.1 |
| Melting Point | Data not publicly available; expected to be >200 °C, likely with decomposition. | Section 4.2 |
| Solubility | Expected to be slightly soluble in water and polar organic solvents. | Section 4.3 |
| pKa (Acidity) | Data not publicly available; expected to have two acidic pKa values (carboxylic and phenolic). | Section 4.4 |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the precise determination of the core physical properties.
4.1 Protocol: Visual Inspection and Physical State
Causality: The simplest yet most fundamental characterization is the visual inspection of the material. This provides immediate information on its state (e.g., crystalline, amorphous), color, and homogeneity, which can be indicative of purity.
Methodology:
-
Place approximately 1-2 mg of the sample on a clean, white laboratory weigh paper or watch glass.
-
Observe the sample under ambient laboratory lighting against a white background.
-
Record the physical state (e.g., crystalline solid, amorphous powder), color, and any notable features (e.g., hygroscopic nature).
-
For enhanced detail, view the sample under a low-magnification microscope to assess particle morphology.
4.2 Protocol: Melting Point Determination via Capillary Method
Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically <2 °C) is characteristic of a pure crystalline solid, while impurities will broaden and depress the melting range. For a compound like this, which may decompose, observing the decomposition temperature is equally important.
Methodology:
-
Sample Preparation: Finely crush a small amount of the dry sample into a powder. Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.
-
Instrumentation: Place the packed capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting range is T₁ - T₂. Note any color changes or gas evolution, which indicate decomposition.
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4.3 Protocol: Semi-Quantitative Solubility Profiling
Causality: A compound's solubility profile across a range of solvents with varying polarities is critical for selecting appropriate solvents for reactions, purification (recrystallization), and formulation. The molecule's structure suggests some polarity, making it potentially soluble in polar solvents, while the chlorinated aromatic ring provides lipophilic character.
Methodology:
-
Solvent Selection: Prepare a panel of representative solvents, such as water, methanol, ethanol, acetone, ethyl acetate, dichloromethane (DCM), and hexane.
-
Procedure:
-
Add approximately 10 mg of the compound to a small test tube or vial.
-
Add 1 mL of the selected solvent, resulting in a concentration of ~10 mg/mL.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for 60 seconds.
-
Allow the mixture to stand and visually inspect for any undissolved solid.
-
-
Classification:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: The majority of the solid has dissolved, but some particles remain.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Self-Validation: For samples classified as "soluble," add a further small crystal of the compound. If it dissolves, the solution was not yet saturated. If it does not, the solution is saturated, confirming the initial assessment.
4.4 Protocol: pKa Determination via Potentiometric Titration
Causality: The pKa values define the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. This molecule possesses two acidic protons: one on the carboxylic acid (expected pKa ~2-4) and one on the phenolic hydroxyl group (expected pKa ~8-10). Potentiometric titration is the gold standard for accurately measuring these values.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if water solubility is low.
-
Titration Setup:
-
Place the solution in a jacketed beaker with constant stirring and maintain a constant temperature (e.g., 25 °C).
-
Calibrate a pH electrode and place it in the solution.
-
Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The curve will show two equivalence points. The pKa values are determined from the pH at the half-equivalence points.
-
Alternatively, calculate the first derivative (dpH/dV) of the titration curve; the peaks of the derivative plot correspond to the equivalence points.
-
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections describe the expected spectral features and generalized protocols for data acquisition.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule.
-
¹H NMR (Expected Signals): (in DMSO-d₆)
-
Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the adjacent chloro and hydroxyl substituents.
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 9.0-11.0 ppm for phenolic protons. Its position is concentration-dependent.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12.0 ppm).
-
-
¹³C NMR (Expected Signals):
-
Six distinct signals are expected for the six carbon atoms.
-
Carbonyl Carbon (-COOH): The least shielded carbon, expected in the range of 160-175 ppm.
-
Aromatic Carbons: Five signals in the aromatic region (~110-160 ppm). The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted accordingly.
-
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[2] DMSO-d₆ is an excellent choice as it solubilizes polar compounds and allows for the observation of exchangeable -OH and -COOH protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure the spectral width covers the expected range (e.g., 0-15 ppm).[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.
5.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.
-
Expected Key Absorption Bands (cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3600 cm⁻¹.[3]
-
O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹, which may be part of the carboxylic acid O-H stretch.[3]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1750 cm⁻¹. Conjugation with the pyridine ring may shift this to a slightly lower wavenumber.[4]
-
C=C & C=N Aromatic Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region.[3]
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.[3]
-
Protocol for FT-IR Data Acquisition (Solid Sample):
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure firm and even contact using the pressure clamp. This method requires minimal sample preparation.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
5.3 Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, valuable structural information.
-
Expected Data (Electrospray Ionization - ESI):
-
Molecular Ion Peak: In positive ion mode, the [M+H]⁺ ion would be observed at m/z 174.0. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 172.0.
-
Isotope Pattern: A crucial feature will be the isotopic signature of chlorine. The molecular ion will appear as a pair of peaks separated by 2 m/z units, with a characteristic ~3:1 intensity ratio for ³⁵Cl and ³⁷Cl, providing definitive evidence for the presence of one chlorine atom.
-
Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or H₂O (18 Da).
-
Protocol for MS Data Acquisition (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to maximize information. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition from the exact mass.
-
Tandem MS (MS/MS): For structural confirmation, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.[2]
Integrated Analytical and Characterization Workflow
The determination of physical properties and the elucidation of structure are not isolated processes. They form an integrated workflow where each piece of data validates the others. The following diagrams illustrate this logical flow.
Caption: General workflow for physical and spectroscopic characterization.
Caption: Relationship between spectroscopic techniques for structural elucidation.
References
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6-(5-Chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)pyridine-2-carboxylic acid - EPA. (n.d.). Retrieved March 7, 2026, from [Link]
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6-Hydroxypicolinic acid, 6-Hydroxypyridine-2-carboxylic acid - ChemBK. (2024, April 9). Retrieved March 7, 2026, from [Link]
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NMR Tables - University of Houston. (n.d.). Retrieved March 7, 2026, from [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved March 7, 2026, from [Link]
-
Cas 19621-92-2,6-Hydroxypicolinic acid | lookchem. (n.d.). Retrieved March 7, 2026, from [Link]
